![molecular formula C5H6ClN3O B2881851 4-chloro-1H-pyrrole-2-carbohydrazide CAS No. 869634-03-7](/img/structure/B2881851.png)
4-chloro-1H-pyrrole-2-carbohydrazide
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Description
4-chloro-1H-pyrrole-2-carbohydrazide is a chemical compound with the molecular formula C5H6ClN3O and a molecular weight of 159.57 . It is used for research purposes .
Synthesis Analysis
The synthesis of 4-chloro-1H-pyrrole-2-carbohydrazide and similar compounds has been described in the literature . The infrared (IR) spectra of the analogues showed characteristic N-H stretching close to the carbonyl group in the 3434–3352 cm−1 region, the N-H bands of the pyrrole rings were confirmed in the 3247–3399 cm−1 region, amide C=O stretching at 1625–1686 cm−1, C=C absorptions between 1455 and 1463 cm−1 and typical -C=N stretch absorptions of carbohydrazide analogues were observed in the 1500–1527 cm−1 region .Molecular Structure Analysis
The molecular structure of 4-chloro-1H-pyrrole-2-carbohydrazide consists of a pyrrole ring with a chlorine atom at the 4-position and a carbohydrazide group at the 2-position .Physical And Chemical Properties Analysis
4-chloro-1H-pyrrole-2-carbohydrazide is predicted to have a melting point of 137.92° C and a boiling point of 355.69° C . Its density is predicted to be approximately 1.5 g/cm3, and it has a refractive index of n20D 1.63 .Future Directions
Future research could focus on further exploring the potential applications of 4-chloro-1H-pyrrole-2-carbohydrazide and similar compounds. For example, some carbohydrazide analogues have been found to have antimicrobial and antifungal properties , suggesting that 4-chloro-1H-pyrrole-2-carbohydrazide could also have potential uses in these areas.
properties
IUPAC Name |
4-chloro-1H-pyrrole-2-carbohydrazide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6ClN3O/c6-3-1-4(8-2-3)5(10)9-7/h1-2,8H,7H2,(H,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKLPNMNXTRKZJE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC=C1Cl)C(=O)NN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.57 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-1H-pyrrole-2-carbohydrazide |
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